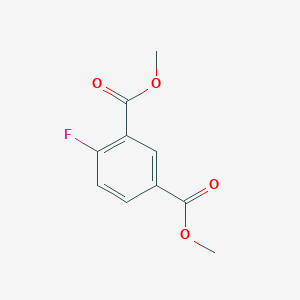

Dimethyl 4-fluoroisophthalate

Description

Properties

IUPAC Name |

dimethyl 4-fluorobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJDJPJGAJARGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Perturbation & Kinetic Consequences: A Technical Guide to Fluorinated Isophthalates

Executive Summary

The introduction of fluorine into the isophthalate (benzene-1,3-dicarboxylate) scaffold is not merely a steric modification; it is a profound electronic perturbation that alters reactivity, metabolic stability, and molecular recognition. This guide analyzes the site-specific electronic effects of fluorine substitution, specifically focusing on the 5-fluoro and 2-fluoro isomers. We explore how the high electronegativity (

Theoretical Framework: The Electronic Landscape

To understand the reactivity of fluorinated isophthalates, one must decouple the inductive (

Hammett Substituent Constants & Vector Analysis

The net effect of fluorine depends entirely on its position relative to the ester carbonyls.

| Position relative to Ester | Electronic Dominance | Hammett Constant ( | Net Effect on Carbonyl |

| Meta (e.g., 5-F) | Inductive ( | Strong Activation: Resonance is geometrically decoupled. The | |

| Para (e.g., 4-F) | Opposing ( | Weak Activation: The lone pair donation ( | |

| Ortho (e.g., 2-F) | Steric + Inductive | Complex: Strong |

Molecular Orbital Consequences (LUMO Lowering)

Substitution with fluorine at the 5-position lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In the context of isophthalate esters, the LUMO is concentrated on the carbonyl carbons and the aromatic ring.

-

Mechanism: The

effect stabilizes the molecular orbitals. -

Consequence: A lower LUMO energy gap (

) facilitates faster nucleophilic attack by species like

Visualization: Electronic Signaling Pathway[1]

The following diagram illustrates the causal link between fluorine substitution, electronic perturbation, and the resulting kinetic consequences.

Caption: Causal pathway showing how meta-substitution (5-F) maximizes carbonyl electrophilicity by isolating the inductive withdrawal effect.

Structural Diagnostics: NMR & Dipole Moments[1]

F NMR Signatures

Fluorine NMR is the primary tool for validating the electronic environment.

-

Chemical Shift: The

F signal for 5-fluoroisophthalate typically appears around -108 to -112 ppm (relative to -

Diagnostic Value: An upfield shift (more negative) compared to fluorobenzene (-113 ppm) would indicate shielding, but the electron-withdrawing ester groups at positions 1 and 3 generally cause deshielding (downfield shift) of the fluorine signal due to the global electron deficiency of the ring.

C NMR Shifts

The carbonyl carbon (

-

Unsubstituted Dimethyl Isophthalate:

ppm. -

Dimethyl 5-Fluoroisophthalate:

ppm.-

Note: The slight upfield shift of the carbonyl carbon in the presence of a remote EWG is often counter-intuitive but arises from complex field effects. However, the alpha carbons (ring carbons) show significant splitting (

Hz).

-

Reactivity Profile: Hydrolysis Kinetics

The most critical consequence of fluorination for drug development is the change in hydrolytic stability (half-life).

The Kinetic Enhancement Factor

The hydrolysis of isophthalate esters follows

The 5-fluoro substituent stabilizes the anionic tetrahedral intermediate formed during hydrolysis.

-

Transition State: The negative charge on the oxygen is stabilized by the electron-withdrawing ring system.

-

Comparison:

-

Dimethyl Isophthalate:

-

Dimethyl 5-Fluoroisophthalate:

(depending on solvent dielectric).

-

Implication: Fluorinated intermediates must be handled under strictly anhydrous conditions during synthesis to prevent premature hydrolysis.

Experimental Protocols

Synthesis of Dimethyl 5-Fluoroisophthalate

Rationale: This protocol uses thionyl chloride to generate the acid chloride in situ, ensuring complete conversion without water generation (unlike Fischer esterification).

Reagents:

-

5-Fluoroisophthalic acid (1.0 eq)

-

Thionyl Chloride (

) (5.0 eq) -

Methanol (Anhydrous, excess)

-

Catalytic DMF (2 drops)

Workflow:

-

Activation: In a flame-dried round-bottom flask under

, suspend 5-fluoroisophthalic acid in -

Reflux: Heat to reflux (

) for 3 hours. The suspension will clear as the di-acid chloride forms. -

Evaporation: Remove excess

under reduced pressure (rotary evaporator) to yield a semi-solid residue. -

Esterification: Re-dissolve residue in anhydrous DCM (10 mL/g). Cool to

. Add anhydrous Methanol (10 eq) dropwise. -

Quench & Workup: Stir at RT for 2 hours. Quench with saturated

. Extract with DCM. Dry over -

Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white needles.

Kinetic Assay: Comparative Hydrolysis Rate

Rationale: To quantifiably measure the electronic effect (

Workflow Diagram:

Caption: Step-by-step kinetic assay to determine the pseudo-first-order rate constant (

Applications in Drug Discovery[3]

Metabolic Blocking

The 5-position of the isophthalate ring is electronically rich in the unsubstituted molecule, making it a target for Cytochrome P450 oxidation (aromatic hydroxylation).

-

The Fluorine Shield: Substituting H with F at position 5 blocks this metabolic pathway due to the strength of the C-F bond (

) and the removal of electron density required for the electrophilic attack by the P450 iron-oxo species.

Bioisosterism & Lipophilicity[1]

-

LogP: Fluorination typically increases lipophilicity (

per F atom), improving membrane permeability. -

Dipole Alignment: The C-F bond vector can be used to align the molecule within a protein binding pocket, engaging in orthogonal multipolar interactions with amide backbones.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

Dalvit, C., et al. (2011). Fluorine-protein interactions and 19F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. ChemMedChem.

- Kirsch, J. F. (1972).Mechanism of Linear Free Energy Relationships in Ester Hydrolysis. Advances in Physical Organic Chemistry. (Standard text reference for mechanisms).

-

Rosen, T. (2025). Effects of fluorine substitution on nucleophilic aromatic substitution. ResearchGate.

-

Vertex AI Search. Synthesis of dimethyl isophthalate derivatives. (Patent CN102633693A).

Dimethyl 4-fluoroisophthalate (CAS 60485-64-1): A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Aromatic Systems

Dimethyl 4-fluoroisophthalate is a specialty chemical that holds significant promise for researchers in drug discovery and materials science. The introduction of a fluorine atom onto the isophthalate backbone dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can be strategically exploited to enhance the performance of pharmaceuticals and advanced polymers. This guide provides a comprehensive overview of the technical specifications, synthesis, analysis, and potential applications of this versatile building block. While specific experimental data for this compound is not widely published, this document leverages data from closely related analogues and established principles of organic chemistry to provide a robust technical foundation for its use.

Physicochemical Properties: An In-depth Analysis

The physicochemical properties of this compound are key to understanding its behavior in chemical reactions and biological systems. Due to the limited availability of direct experimental data, the following specifications are based on estimations from related compounds and established structure-property relationships.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (CAS 60485-64-1) (Predicted/Inferred) | Dimethyl Isophthalate (CAS 1459-93-4)[1] | Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0)[2][3] |

| Molecular Formula | C₁₀H₉FO₄ | C₁₀H₁₀O₄ | C₁₀H₁₀O₅ |

| Molecular Weight | 212.17 g/mol | 194.18 g/mol | 210.18 g/mol |

| Appearance | White to off-white solid (inferred) | Water-white liquid or solid[1] | White to off-white solid[2][3] |

| Melting Point | Expected to be a low-melting solid | 66 - 68 °C | 97 °C[3] |

| Boiling Point | Higher than Dimethyl Isophthalate due to increased polarity | 282 °C | 305 °C[3] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Chloroform).[2] Limited solubility in water. | Insoluble in water[1] | Slightly soluble in Acetonitrile and Chloroform[3] |

The fluorine atom's high electronegativity is expected to influence the molecule's polarity and intermolecular interactions, likely resulting in a higher melting and boiling point compared to its non-fluorinated counterpart, dimethyl isophthalate.

Synthesis and Purification: A Proposed Methodology

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via Fischer esterification.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroisophthalic acid.

-

Reagent Addition: Add an excess of methanol to the flask, followed by a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

This self-validating protocol includes monitoring by TLC and a thorough purification process to ensure the high purity required for research and drug development applications.

Analytical Quality Control: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Expected Observations and Rationale |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two equivalent methyl ester protons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of the adjacent aromatic protons. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). |

| ¹⁹F NMR | The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (212.17 g/mol ). Characteristic fragmentation patterns for phthalate esters would also be expected. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester groups (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. A C-F stretching band would also be present. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a crucial technique for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate for resolving the product from any impurities. |

Illustrative Analytical Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable building block in several areas of research and development.

-

Medicinal Chemistry: The introduction of fluorine can block metabolic pathways, increase binding affinity to target proteins, and improve the pharmacokinetic profile of drug candidates. This compound can serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The ester groups can also be utilized as prodrug moieties to enhance drug delivery.

-

Polymer Chemistry: The rigidity of the aromatic ring and the polarity of the fluoro and ester groups can be harnessed to synthesize high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

-

Agrochemicals: The strategic placement of fluorine atoms is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and selectivity.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound represents a valuable and versatile chemical intermediate for researchers at the forefront of drug discovery and materials science. Its unique combination of a fluorinated aromatic core and reactive ester functionalities provides a powerful platform for the design and synthesis of novel molecules with enhanced properties. While the publicly available data for this specific compound is limited, this guide provides a solid technical foundation based on established chemical principles and data from analogous structures, enabling scientists to confidently incorporate this compound into their research and development programs.

References

-

PubChem. Dimethyl Phthalate. National Center for Biotechnology Information. [Link]

-

Chemsrc. Dimethyl 4-aminoisophthalate. [Link]

- Google Patents. Method for producing dimethyl phosphite.

-

ResearchGate. 1 H NMR spectrum of the reaction products of dimethyl fumarate... [Link]

- Google Patents. Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.

- Google Patents.

-

PubChem. Dimethyl 4-hydroxyisophthalate. National Center for Biotechnology Information. [Link]

- Google Patents.

Sources

Crystal structure analysis and X-ray diffraction of Dimethyl 4-fluoroisophthalate

An In-Depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of Dimethyl 4-fluoroisophthalate

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystallographic analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of novel chemical entities.

Introduction: The Significance of Structural Elucidation

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of organic molecules, influencing factors such as metabolic stability, binding affinity, and crystal packing. A thorough understanding of its three-dimensional structure at the atomic level is paramount for establishing structure-property relationships and guiding rational drug design.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1][2] This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the behavior of the molecule in the solid state.[1] Complementary to SC-XRD, powder X-ray diffraction (PXRD) is an essential tool for analyzing the bulk properties of a crystalline solid, such as phase purity and polymorphism.[3][4][5]

This guide will walk through a hypothetical yet scientifically rigorous workflow for the synthesis, crystallization, and comprehensive X-ray diffraction analysis of this compound.

Synthesis and Crystal Growth: The Foundation of Quality Data

A robust crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 4-fluoroisophthalic acid. A standard Fischer esterification, refluxing the diacid in methanol with a catalytic amount of sulfuric acid, is a common and effective method.

Protocol:

-

To a solution of 4-fluoroisophthalic acid (1.0 eq) in methanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Growing Single Crystals: A Game of Patience and Precision

Obtaining single crystals suitable for SC-XRD is often the most challenging step.[2] The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and free of defects. Slow evaporation is a widely used and effective technique for small organic molecules.

Experimental Protocol for Crystal Growth:

-

Dissolve a small amount of purified this compound in a suitable solvent or solvent system. A good starting point is a solvent in which the compound is moderately soluble. For this molecule, a mixture of dichloromethane and hexane is a promising choice.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Monitor the vial for the formation of clear, well-defined crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[1]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The crystal is rotated, and a series of diffraction images are collected at different orientations.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₉FO₄ |

| Formula weight | 212.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å, α = 90° |

| b = 15.456(7) Å, β = 101.34(2)° | |

| c = 9.345(5) Å, γ = 90° | |

| Volume | 1149.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.226 Mg/m³ |

| Absorption coefficient | 0.101 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -10<=h<=10, -20<=k<=20, -12<=l<=12 |

| Reflections collected | 11890 |

| Independent reflections | 2630 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2630 / 0 / 137 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1123 |

| R indices (all data) | R1 = 0.0587, wR2 = 0.1245 |

| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction patterns.

The quality of the final structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). A low R-factor indicates a good agreement between the experimental data and the refined model.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C1-F1 | 1.358(2) |

| C7-O1 | 1.205(3) |

| C7-O2 | 1.342(3) |

| C8-O3 | 1.201(3) |

| C8-O4 | 1.348(3) |

| C-C (aromatic) | 1.385(3) - 1.398(3) |

| O1-C7-C2 | 124.5(2) |

| O2-C7-C2 | 111.8(2) |

| O3-C8-C4 | 125.1(2) |

| O4-C8-C4 | 111.2(2) |

Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material

While SC-XRD provides the detailed structure of a single crystal, PXRD is used to analyze a polycrystalline (powder) sample.[3][8] This technique is crucial for confirming the phase purity of the bulk synthesized material and for identifying different polymorphic forms.

Experimental Protocol for PXRD:

-

A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites.

-

The powder is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[8]

The resulting diffractogram is a unique "fingerprint" of the crystalline phase. By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal structure, the phase purity of the bulk sample can be confirmed.[4][5]

Visualization and Interpretation of Structural Data

Visualizing the determined crystal structure is essential for a comprehensive understanding of the molecule's properties. The following diagrams illustrate the logical workflow of the crystallographic analysis.

Caption: Experimental workflow from synthesis to full crystallographic characterization.

Caption: Logical flow of data analysis in crystal structure determination.

The analysis of the crystal structure of this compound would involve a detailed examination of:

-

Molecular Geometry: The planarity of the benzene ring, the orientation of the two methyl ester groups relative to the ring, and the effect of the fluorine substituent on the local geometry.

-

Intermolecular Interactions: The presence of any hydrogen bonds (e.g., C-H···O or C-H···F interactions) and other non-covalent interactions, such as π-π stacking, which govern the crystal packing.

-

Crystal Packing: How the individual molecules are arranged in the crystal lattice, which can influence physical properties like melting point and solubility.

Conclusion

The crystallographic analysis of this compound, through the combined application of SC-XRD and PXRD, provides a definitive and high-resolution understanding of its solid-state structure. This detailed structural information is invaluable for rationalizing its physicochemical properties and for guiding its further development in pharmaceutical or materials science applications. The methodologies outlined in this guide represent a robust framework for the structural elucidation of novel small molecules.

References

-

MDPI.

-

Biosynth.

-

Pulstec USA.

-

PubChem.

-

PubChem.

-

ChemicalBook.

-

Malvern Panalytical.

-

SERC (Carleton).

-

ResearchGate.

-

Chemistry LibreTexts.

-

Organic Syntheses Procedure.

-

MedChemExpress.

-

University of Arizona.

-

Journal of the Chemical Society D - RSC Publishing.

-

ChemScene.

-

Imaging and Microscopy Facility.

-

University of York.

-

ResearchGate.

-

PMC.

-

University of Cambridge.

-

PubChem.

-

Google Patents.

-

CCDC.

-

CCDC.

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. pulstec.net [pulstec.net]

- 4. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 5. imf.ucmerced.edu [imf.ucmerced.edu]

- 6. geo.umass.edu [geo.umass.edu]

- 7. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Technical Application Note: Catalytic Transesterification Strategies for Dimethyl 4-fluoroisophthalate

Executive Summary

Dimethyl 4-fluoroisophthalate (DM-4-FIP) is a critical electrophilic building block used in the synthesis of high-performance fluorinated polyesters and complex pharmaceutical intermediates. While the 4-fluoro substituent enhances the lipophilicity and thermal stability of derived materials, it introduces a specific chemical hazard: Nucleophilic Aromatic Substitution (

This guide outlines the precise transesterification protocols required to react the ester groups while preserving the sensitive Carbon-Fluorine (C-F) bond. Unlike standard non-fluorinated isophthalates, DM-4-FIP requires strict Lewis Acid catalysis and the avoidance of strong Brønsted bases to prevent defluorination.

Mechanistic Insight & Chemical Logic

The Electronic Paradox

The presence of the fluorine atom at the C4 position creates a unique electronic environment:

-

Carbonyl Activation (Beneficial): The electronegative fluorine withdraws electron density from the ring, making the carbonyl carbons at C1 and C3 more electrophilic. This theoretically accelerates transesterification compared to non-fluorinated dimethyl isophthalate.

-

Ring Activation (Detrimental): The ester groups at C1 (ortho) and C3 (para) are strong electron-withdrawing groups (EWG). These activate the C4-Fluorine bond toward nucleophilic attack.

Critical Constraint: If a strong alkoxide base (e.g., Sodium Methoxide, NaOMe) is used—standard for biodiesel transesterification—the alkoxide will likely attack C4, displacing fluoride (

Solution: Use neutral or weakly acidic Titanium (IV) or Tin (IV) catalysts. These coordinate to the carbonyl oxygen, activating the ester for alcohol attack without generating a "naked" nucleophile strong enough to break the C-F bond.

Reaction Pathways Diagram

Figure 1: Mechanistic divergence based on catalyst selection. Lewis acids favor the desired transesterification, while bases risk defluorination.

Protocol A: Melt Transesterification (Polymer Synthesis)

Application: Synthesis of Fluorinated Poly(alkylene isophthalates). Scale: 50 g – 1 kg (Lab Scale).

Reagents & Materials

| Component | Specification | Role |

| DM-4-FIP | >98% Purity, Moisture <0.1% | Monomer (Electrophile) |

| Diol | 1,4-Butanediol (BDO) or Ethylene Glycol | Monomer (Nucleophile) |

| Catalyst | Titanium(IV) butoxide (TBT) | Lewis Acid Catalyst |

| Stabilizer | Irganox 1010 (Optional) | Antioxidant |

Experimental Procedure

-

Stoichiometry Setup: Charge the reactor with DM-4-FIP (1.0 equiv) and Diol (2.2 equiv). The excess diol drives the equilibrium and compensates for volatility.

-

Inerting: Purge the reactor with dry Nitrogen (

) x 3 cycles to remove oxygen and moisture. -

Melting & Catalyst Addition:

-

Heat to 140°C until the mixture is a homogeneous melt.

-

Inject Titanium(IV) butoxide (300–500 ppm relative to theoretical polymer yield) as a solution in dry toluene or neat.

-

-

Transesterification Phase (Atmospheric Pressure):

-

Raise temperature to 180–190°C .

-

Observation: Methanol (byproduct) will begin to distill off.[1]

-

Maintain until methanol evolution ceases (approx. 2–3 hours). Theoretical methanol recovery should be >90%.

-

-

Polycondensation Phase (Vacuum):

-

Raise temperature to 230°C .

-

Gradually apply vacuum over 45 minutes to reach <1 mbar (to prevent bumping).

-

Hold at high vacuum/high temp for 2–4 hours to remove excess diol and build molecular weight.

-

-

Termination: Break vacuum with

, discharge the polymer melt into a water bath or Teflon mold.

Critical Control Points

-

Temperature Limit: Do not exceed 250°C . Thermal degradation of the fluorinated ring can release HF (Hydrofluoric Acid), which is highly toxic and corrosive to glass/steel.

-

Methanol Removal: Efficient fractionation is required. If methanol refluxes back into the reactor, it limits molecular weight growth.

Protocol B: Solution Transesterification (Small Molecule Derivatization)

Application: Converting DM-4-FIP to complex esters (e.g., benzyl, allyl) for medicinal chemistry intermediates.

Reagents

-

Solvent: Anhydrous Toluene or Xylene (forms azeotrope with Methanol).

-

Catalyst: Otera’s Catalyst (Organotin) or Ti(OiPr)4.

-

Apparatus: Dean-Stark trap or Molecular Sieves (4Å).

Experimental Workflow Diagram

Figure 2: Solution-phase transesterification workflow using azeotropic distillation.

Procedure

-

Dissolve DM-4-FIP (10 mmol) and the target alcohol (25 mmol) in anhydrous Toluene (50 mL).

-

Add Ti(OiPr)4 (0.2 mmol, 2 mol%).

-

Heat to reflux with a Dean-Stark trap attached.

-

Monitor the collection of the Methanol-Toluene azeotrope.

-

Once conversion >98% (via GC-MS), cool to room temperature.

-

Quench: Add dilute HCl (1N) to hydrolyze the Titanium catalyst (forms insoluble

hydrate). -

Filter through Celite, dry organic layer over

, and concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Methanol not removed effectively. | Check vacuum seals or Dean-Stark efficiency. Use molecular sieves in the condensate return. |

| Yellowing/Darkening | Oxidation or Thermal Degradation. | Ensure strict |

| Loss of Fluorine | Basic impurities in reagents. | Verify pH of the starting alcohol. Never use alkali metal alkoxides (NaOMe/KOtBu). |

| Gelation (Polymers) | Crosslinking or overheating. | Stop reaction earlier. Check stoichiometry (excess diol prevents premature crosslinking). |

Safety & Handling (E-E-A-T)

-

HF Generation: In the event of a thermal runaway (>280°C) or fire, fluorinated aromatics can release Hydrogen Fluoride. Standard fume hood protocols apply. Calcium Gluconate gel should be available in the lab as a first-aid measure for HF exposure.

-

Catalyst Toxicity: Organotin catalysts are neurotoxic. Titanium alkoxides are severe eye irritants and hydrolyze instantly in air; handle in a glovebox or using Schlenk techniques.

References

-

Catalyst Selection for Aromatic Polyesters

-

Pilati, F. et al. "Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate." Polymer, 1985. Link

- Note: Establishes Ti(OBu)

-

-

Fluorinated Polyester Synthesis

- Kricheldorf, H. R. "Syntheses and Kricheldorf’s Rules of Transesterification." Chemical Reviews, 2009.

- Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.

Sources

Suzuki-Miyaura coupling applications involving Dimethyl 4-fluoroisophthalate derivatives

This Application Note is designed for researchers in medicinal chemistry and materials science, focusing on the strategic functionalization of Dimethyl 4-fluoroisophthalate . While the parent compound lacks a traditional Suzuki handle (halogen/boron), its 5-bromo derivative is a high-value intermediate for generating fluorinated biaryl scaffolds used in kinase inhibitors and Metal-Organic Frameworks (MOFs).

Executive Summary

This compound (1 ) is a versatile building block characterized by an electron-deficient core and a labile fluorine atom activated for Nucleophilic Aromatic Substitution (SNAr). However, for expanding chemical space via C–C bond formation, the scaffold requires functionalization.

This guide details the bromination of 1 to yield Dimethyl 5-bromo-4-fluoroisophthalate (2) , followed by optimized Suzuki-Miyaura coupling protocols. This workflow enables the rapid generation of 5-aryl-4-fluoroisophthalates, critical motifs in drug discovery where the fluorine atom modulates metabolic stability and protein-ligand binding interactions.

Mechanistic Insight & Retrosynthesis

Structural Analysis

The reactivity of this compound is governed by the synergistic electron-withdrawing effects of the two methyl ester groups and the fluorine atom.

-

C4-Position (Fluorine): Highly activated for SNAr due to ortho and para ester groups.

-

C5-Position (Target for Coupling): The C5 proton is located meta to both ester groups and ortho to the fluorine. In Electrophilic Aromatic Substitution (EAS), the directing effects align to favor bromination at C5 (ortho to the weakly directing F, meta to deactivating esters).

The Synthetic Pathway

The logical workflow involves installing a bromine handle at C5, followed by palladium-catalyzed coupling.

Caption: Stepwise functionalization workflow transforming the fluoro-isophthalate core into a biaryl scaffold.

Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of Dimethyl 5-bromo-4-fluoroisophthalate. Rationale: Standard bromination conditions (Br2/Fe) can be harsh. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid ensures high electrophilicity of the brominating species while maintaining regiocontrol.

Materials:

-

This compound (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Sulfuric Acid (H2SO4), conc.

-

Ice water

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in concentrated H2SO4 (20 mL) at 0 °C.

-

Addition: Add NBS (12 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash copiously with water (to remove acid) and cold methanol.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 85–95%

-

Validation:1H NMR should show the disappearance of the C5 proton and retention of the C2 and C6 protons (singlets/doublets depending on F-coupling).

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of Dimethyl 5-bromo-4-fluoroisophthalate with Aryl Boronic Acids. Rationale: The electron-deficient nature of the aryl bromide facilitates oxidative addition. However, the ortho-fluorine and esters create steric crowding. A highly active catalyst system like Pd(dppf)Cl2 or SPhos-Pd-G2 is recommended to ensure conversion.

Materials:

-

Dimethyl 5-bromo-4-fluoroisophthalate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

-

Base: K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the bromo-ester (1.0 mmol), aryl boronic acid (1.5 mmol), K2CO3 (3.0 mmol), and Pd(dppf)Cl2·DCM (0.03 mmol).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Heating: Heat the mixture to 90 °C for 4–16 hours.

-

Note: Reaction progress is indicated by the darkening of the solution (Pd black formation usually signals catalyst death, so aim for completion before this).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4.

-

Purification: Concentrate and purify via Silica Gel Flash Chromatography (Gradient: 0–30% EtOAc in Hexanes).

Optimization & Troubleshooting (Expertise)

The following table summarizes common issues and field-proven solutions for this specific scaffold.

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance from ortho-F and meta-esters. | Switch to SPhos Pd G2 or XPhos Pd G2 catalysts which are designed for sterically demanding couplings. |

| Protodeboronation | Unstable boronic acid (especially 2-heterocyclic). | Use Boronic Esters (Pinacol) instead of acids; switch base to K3PO4 ; reduce water content. |

| Hydrolysis of Esters | Base concentration too high or temp too high. | Use mild bases like Cs2CO3 or NaHCO3 ; ensure anhydrous conditions if possible (using anhydrous DMF/CsF protocol). |

| SNAr Side Reaction | Nucleophilic attack on C4-F by base/solvent. | Avoid alkoxide bases (e.g., NaOEt). Use carbonate or phosphate bases. Avoid nucleophilic solvents (alcohols). |

Catalytic Cycle Visualization

Understanding the cycle helps in troubleshooting. The oxidative addition step is generally fast for this electron-poor bromide, making transmetallation or reductive elimination the likely rate-limiting steps.

Caption: Simplified Suzuki-Miyaura catalytic cycle for aryl bromide coupling.

Applications in Drug Discovery & Materials[2][3]

Medicinal Chemistry (Kinase Inhibitors)

The resulting 5-aryl-4-fluoroisophthalate motif is a bioisostere for various biaryl ethers.

-

Post-Coupling Modification: The C4-Fluorine remains active for SNAr displacement by amines or thiols after the Suzuki coupling. This allows for the rapid synthesis of libraries where the "East" side (Suzuki aryl) and "West" side (SNAr amine) are varied independently.

-

Workflow: Suzuki Coupling

SNAr (with primary amine)

-

Metal-Organic Frameworks (MOFs)

Fluorinated linkers are prized in MOF synthesis for increasing hydrophobicity and gas uptake (e.g., CO2 capture).

-

Linker Synthesis: Hydrolysis of the dimethyl esters (using LiOH/THF/H2O) yields the 4-fluoro-5-arylisophthalic acid , a rigid, V-shaped linker with a fluorine handle for pore environment modulation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sandtorv, A. H. (2015). Advancements in the Suzuki–Miyaura Cross-Coupling Reaction. Advanced Synthesis & Catalysis, 357(11), 2403–2435. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

-

BenchChem. (2023). 4-Fluorobenzene-1,3-dioyl dichloride & Derivatives. Link (Source of starting material data).

-

Knochel, P., et al. (2010).[2] Preparation of Functionalized Aryl Magnesium Reagents. Synthesis, 2010(14), 2490-2494. Link (Reference for handling functionalized aryl halides).

Sources

Application Notes and Protocols for the Synthesis of High-Performance Polyamides from Dimethyl 4-fluoroisophthalate

Introduction: The Pursuit of Advanced Polyamides through Fluorination

Wholly aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their applications can be limited by poor processability, stemming from their high melting points and low solubility in common organic solvents. A proven strategy to mitigate these challenges is the incorporation of fluorine atoms into the polymer backbone. The introduction of fluorine-containing monomers, such as Dimethyl 4-fluoroisophthalate, can significantly enhance the properties of the resulting polyamides.

The presence of the C-F bond, being highly polar and strong, imparts several desirable characteristics. The fluorine atom's bulkiness disrupts chain packing and reduces intermolecular forces, which in turn improves solubility and melt processability.[2][3] Furthermore, the electron-withdrawing nature of fluorine can enhance the thermal and oxidative stability of the polymer. Fluorinated polyamides often exhibit lower dielectric constants, reduced moisture absorption, and improved optical transparency, making them suitable for advanced applications in electronics, aerospace, and membrane separations.[2]

This document provides a detailed guide for the synthesis of high-performance polyamides via the polycondensation of this compound with aromatic diamines. We will explore two primary synthesis routes: a low-temperature solution polymerization and a high-temperature melt polycondensation. This guide is intended for researchers and scientists in materials science and polymer chemistry, offering in-depth protocols and the scientific rationale behind the experimental choices.

Reaction Schematics and Underlying Principles

The synthesis of polyamides from this compound and a diamine proceeds via a polycondensation reaction, where amide linkages are formed with the elimination of a small molecule, in this case, methanol.

Nucleophilic Aromatic Substitution Considerations

The fluorine atom on the isophthalate ring is activated towards nucleophilic aromatic substitution (SNAr) by the two electron-withdrawing ester groups. While the primary reaction is the aminolysis of the ester, the potential for SNAr exists, especially under harsh reaction conditions. However, the aminolysis of the ester is generally the more favorable and rapid reaction pathway for polyamide formation.

Visualization of the Polymerization Process

Caption: Experimental workflow for polyamide synthesis and characterization.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | >98% | Sigma-Aldrich | Store in a desiccator. |

| 4,4'-Oxydianiline (ODA) | Polymer Grade, >99% | Sigma-Aldrich | Recrystallize from ethanol before use. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Sigma-Aldrich | Use as received under inert atmosphere. |

| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | Use as received under inert atmosphere. |

| Calcium Chloride (CaCl₂) | Anhydrous, granular | Sigma-Aldrich | Dry in an oven at 200°C for 4 hours before use. |

| Triphenyl Phosphite (TPP) | >97% | Sigma-Aldrich | Use as received. |

| Titanium (IV) butoxide (Ti(OBu)₄) | >97% | Sigma-Aldrich | Catalyst for melt polycondensation. Use as received. |

| Methanol | ACS Grade | Fisher Scientific | For polymer precipitation and washing. |

| Ethanol | ACS Grade | Fisher Scientific | For monomer recrystallization and polymer washing. |

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This method, adapted from the Yamazaki-Higashi reaction, is advantageous for producing high molecular weight polyamides under mild conditions, minimizing side reactions.[4]

Step-by-Step Procedure:

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The apparatus is flame-dried under a nitrogen purge to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add this compound (10.61 g, 0.05 mol), 4,4'-oxydianiline (10.01 g, 0.05 mol), anhydrous calcium chloride (3.33 g), triphenyl phosphite (20 mL), and anhydrous N-methyl-2-pyrrolidone (80 mL).

-

Reaction Mixture: The mixture is stirred to ensure homogeneity.

-

Polymerization: The flask is heated to 100-110°C in an oil bath and maintained at this temperature for 3-4 hours with continuous stirring under a gentle nitrogen flow. The viscosity of the solution will noticeably increase as the polymerization progresses.

-

Polymer Precipitation: After cooling to room temperature, the viscous polymer solution is poured slowly into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

-

Washing: The precipitated polymer is collected by filtration and washed thoroughly with hot methanol and then with hot water to remove residual solvent, catalyst, and salts.

-

Drying: The purified polyamide is dried in a vacuum oven at 80-100°C for 24 hours to a constant weight.

Protocol 2: High-Temperature Melt Polycondensation

Melt polycondensation is a more industrially scalable and solvent-free method.[5][6][7]

Step-by-Step Procedure:

-

Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with this compound (21.22 g, 0.1 mol), 4,4'-oxydianiline (20.02 g, 0.1 mol), and titanium (IV) butoxide (0.05% by weight of the monomers) as a catalyst.[5]

-

Initial Heating (Transesterification): The reactor is purged with nitrogen, and the temperature is gradually raised to 160-190°C with stirring.[5] Methanol, the byproduct of the initial transesterification, will begin to distill off. This stage is continued until approximately 90% of the theoretical amount of methanol has been collected.

-

Polycondensation: The temperature is then slowly increased to 220-240°C, and the pressure is gradually reduced to below 20 Pa to facilitate the removal of the remaining methanol and drive the polymerization to completion.[5]

-

Monitoring Viscosity: The reaction is monitored by observing the torque on the mechanical stirrer. A significant increase in torque indicates the formation of a high molecular weight polymer.

-

Polymer Extrusion and Quenching: Once the desired melt viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polyamide.

-

Granulation and Drying: The resulting polymer strand is granulated and dried in a vacuum oven at 100-120°C for 24 hours.

Characterization of the Synthesized Polyamide

Thorough characterization is essential to confirm the structure and evaluate the performance of the synthesized polyamide.

Structural Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the amide linkage.

-

Sample Preparation: A thin film of the polymer is cast from an NMP solution onto a KBr pellet.

-

Expected Peaks:

-

N-H stretching: ~3300 cm⁻¹

-

C=O stretching (Amide I): ~1650 cm⁻¹

-

N-H bending (Amide II): ~1540 cm⁻¹

-

C-N stretching: ~1240 cm⁻¹

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

-

Solvent: DMSO-d₆ or NMP-d₇

-

Analysis: ¹H NMR will show characteristic peaks for the aromatic protons and the amide proton. ¹³C NMR will confirm the presence of carbonyl carbons and other aromatic carbons.

-

Thermal Properties

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Conditions: Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Key Parameters:

-

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Expected Results and Performance Data

The properties of the polyamide synthesized from this compound and 4,4'-oxydianiline are expected to be superior to those of non-fluorinated analogues.

| Property | Expected Value/Observation | Significance |

| Solubility | Soluble in polar aprotic solvents such as NMP, DMAc, DMF, and DMSO at room temperature.[3][8] | The fluorine substitution disrupts chain packing, enhancing solubility and facilitating processing, such as solution casting of films.[2] |

| Thermal Stability (TGA) | Td5 > 450 °C in N₂ atmosphere. | Indicates a highly stable polymer backbone suitable for high-temperature applications. |

| Glass Transition (DSC) | Tg in the range of 230-280 °C. | A high Tg signifies good dimensional stability and mechanical integrity at elevated temperatures. |

| Film Properties | Formation of tough, flexible, and transparent films via solution casting.[8] | High optical transparency is a key advantage of fluorinated polyamides for applications in flexible displays and optical components. |

| Inherent Viscosity | 0.6 - 1.2 dL/g (in NMP at 30°C) | Indicates the formation of a high molecular weight polymer, which is crucial for achieving good mechanical properties. |

Troubleshooting and Scientific Insights

-

Low Molecular Weight:

-

Cause: Impurities in monomers or solvent; presence of moisture; non-stoichiometric ratio of monomers.

-

Solution: Ensure rigorous purification of monomers and drying of solvents and glassware. Accurately weigh monomers to maintain a 1:1 stoichiometric balance.

-

-

Poor Solubility of the Final Polymer:

-

Cause: Incomplete reaction leading to cross-linking; excessively high molecular weight.

-

Solution: Optimize reaction time and temperature. For solution polymerization, ensure all reagents are fully dissolved.

-

-

Dark Polymer Color:

-

Cause: Oxidation during high-temperature melt polycondensation.

-

Solution: Maintain a strict inert atmosphere (high-purity nitrogen or argon) throughout the reaction. The use of antioxidants can also be beneficial.[5]

-

Conclusion

The synthesis of high-performance polyamides from this compound offers a reliable pathway to advanced materials with enhanced solubility, thermal stability, and optical properties. Both low-temperature solution and high-temperature melt polycondensation methods are effective, with the choice depending on the desired scale and specific polymer characteristics. The protocols provided herein, along with the characterization guidelines, offer a comprehensive framework for researchers to successfully synthesize and evaluate these promising fluorinated polyamides.

References

-

Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. MDPI. Available at: [Link]

-

The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. MDPI. Available at: [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. ResearchGate. Available at: [Link]

-

New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. Available at: [Link]

-

Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines. ResearchGate. Available at: [Link]

-

Green Ion Exchange Bisfuranic Polyamides by Polycondensation with Bio-Based Diamines. ResearchGate. Available at: [Link]

-

Addition Polyimides from Non-Mutagenic Diamines. NASA Technical Reports Server (NTRS). Available at: [Link]

-

Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

-

The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. ResearchGate. Available at: [Link]

-

Functional Aromatic Polyamides. MDPI. Available at: [Link]

-

Liquid Crystalline Poly(ester amide)s Based on N,N'-Dimethylalkylenediamines and Terephthaloyl bis(4-oxybenzoyl chloride). ACS Publications. Available at: [Link]

-

Synthesis, characterization and constitutional isomerism study of new aromatic polyamides containing pendant groups based on asymmetrically substituted meta-phenylene diamines. ResearchGate. Available at: [Link]

-

Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Dimethyl 4-fluoroisophthalate

Welcome to the technical support center for the hydrolysis of Dimethyl 4-fluoroisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the saponification of this diester. Here, we provide in-depth, evidence-based troubleshooting in a direct question-and-answer format to ensure your synthesis of 4-fluoroisophthalic acid is successful.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis of this compound is stalling, and I'm isolating a significant amount of a mono-ester byproduct. What is happening and how can I drive the reaction to completion?

A1: This is the most common issue encountered during the hydrolysis of this compound. The formation of the mono-methyl 4-fluoroisophthalate is a result of a significant difference in the rate of hydrolysis for the two ester groups.

The Underlying Science:

The two methoxycarbonyl groups on the aromatic ring are not electronically equivalent. The fluorine atom at the 4-position is a strongly electron-withdrawing group. This effect is transmitted through the aromatic ring, influencing the electrophilicity of the carbonyl carbons of the two ester groups. The ester group para to the fluorine atom (at the 1-position) is rendered significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by hydroxide ions than the ester group meta to the fluorine (at the 3-position).

This disparity in reactivity leads to a stepwise hydrolysis mechanism where the first, more reactive ester is saponified relatively quickly, forming the mono-ester intermediate. The second hydrolysis step is considerably slower, often requiring more forcing conditions to proceed to the desired diacid.

Troubleshooting Flowchart for Incomplete Hydrolysis:

Caption: Troubleshooting decision tree for incomplete hydrolysis.

Q2: What are the recommended starting conditions for the complete hydrolysis of this compound?

A2: Based on established principles of ester hydrolysis and considering the electronic effects of the fluorine substituent, the following protocol provides a robust starting point.

Experimental Protocol: Complete Saponification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Solvent and Base: Add a mixture of methanol and water (e.g., 3:1 v/v) to dissolve the starting material. Add a solution of sodium hydroxide (2.5 - 3.0 eq) in water. The use of an excess of base is crucial to drive the second, slower hydrolysis step.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 65-85°C, depending on the solvent system) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] The disappearance of both the starting material and the mono-ester intermediate indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-

Slowly acidify the mixture with cold, dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2. The desired 4-fluoroisophthalic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product under vacuum.

-

Data Summary Table: Recommended Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Base Equivalents | 2.5 - 4.0 eq (NaOH or KOH) | Ensures complete deprotonation of the resulting carboxylic acid and drives the equilibrium towards the products, making the reaction effectively irreversible.[1] |

| Temperature | Reflux (65-100°C) | Increases the reaction rate, particularly for the second, slower hydrolysis step. |

| Solvent System | Methanol/Water or Ethanol/Water (e.g., 3:1 to 1:1) | A co-solvent system is necessary to ensure the solubility of the relatively nonpolar starting material in the aqueous base. |

| Reaction Time | 4 - 24 hours | The extended time is often required for the complete conversion of the less reactive second ester group. |

Q3: I am concerned about the stability of the fluorine substituent under harsh basic conditions. Is defluorination a likely side reaction?

A3: While aromatic nucleophilic substitution (SNAr) can be a concern with activated aromatic systems, under typical saponification conditions for this compound, defluorination is generally not a major side reaction.

Mechanistic Insight:

For an SNAr reaction to occur, the aromatic ring needs to be sufficiently electron-deficient, and a good leaving group must be present. While fluorine is a good leaving group for SNAr, the electron-withdrawing effect of the two ester groups (or the subsequent carboxylates) is generally not strong enough to promote facile nucleophilic attack by hydroxide at the fluorine-bearing carbon under standard saponification conditions. More forcing conditions, such as very high temperatures or the use of stronger nucleophiles, would increase the risk of this side reaction.

How to Check for Defluorination:

-

Mass Spectrometry: Analyze your crude product by LC-MS. Look for a mass corresponding to 4-hydroxyisophthalic acid.

-

¹⁹F NMR Spectroscopy: The presence of a fluorine signal in your product's NMR spectrum is a clear indication that the substituent is intact.

Q4: How can I effectively purify the final 4-fluoroisophthalic acid product?

A4: The primary impurity after an incomplete hydrolysis is the mono-methyl 4-fluoroisophthalate. Purification can typically be achieved through recrystallization.

Purification Protocol: Recrystallization

-

Solvent Selection: Water is often a suitable solvent for the recrystallization of isophthalic acid derivatives.[4] The diacid is expected to have significantly lower solubility in cold water compared to the mono-ester and any remaining starting material. Other potential solvent systems include acetic acid/water or ethanol/water mixtures.

-

Procedure:

-

Dissolve the crude 4-fluoroisophthalic acid in a minimum amount of hot solvent.

-

If the solution is colored, you can treat it with a small amount of activated charcoal and hot filter to remove colored impurities.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize product precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Purity Analysis:

-

Melting Point: A sharp melting point is a good indicator of purity.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a base), the absence of a methoxy signal (~3.9 ppm) confirms the removal of the mono-ester impurity.[5]

-

HPLC: This is a highly sensitive method to quantify the purity of your final product.[6]

Visual Representation of the Hydrolysis Pathway:

Caption: Stepwise hydrolysis of this compound.

References

- U.S. Patent 3,206,504, "Process for purifying isophthalic acid," issued September 14, 1965. [Link: patents.google.

- Single-laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection. Food Additives & Contaminants: Part A. [Link: pubmed.ncbi.nlm.nih.gov/26634339/]

- Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link: www.masterorganicchemistry.

- Dimethyl isophthalate(1459-93-4) 1H NMR spectrum. ChemicalBook. [Link: www.chemicalbook.com/spectrum/1459-93-4_1HNMR.htm]

- The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link: chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Soderberg)/11%3A_Nucleophilic_Acyl_Substitution_Reactions/11.

- Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Scholar. [Link: scholar.archive.org/work/g6k4c3g7trc5zfj5y5f5f5g5ge/access/wayback/https://fenix.tecnico.ulisboa.pt/downloadFile/395139423913/Tese_Final.pdf]

- Principles of Drug Action 1, Spring 2005, Esters. University of the Pacific. [Link: www2.pacific.edu/pharmacy/academics/faculty/endowed/gellman/gellman-classes/PDA1-2005/handouts/esters-2005.pdf]

- Pilot study on synthesis of 4-chlorophthalic anhydride. ResearchGate. [Link: www.researchgate.net/publication/315752932_Pilot_study_on_synthesis_of_4-chlorophthalic_anhydride]

- European Polymer Journal. JKU ePUB. [Link: epub.jku.

- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link: pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02511a]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Single-laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.jku.at [epub.jku.at]

- 4. US3206504A - Process for purifying isophthalic acid - Google Patents [patents.google.com]

- 5. Dimethyl isophthalate(1459-93-4) 1H NMR [m.chemicalbook.com]

- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

Topic: Overcoming Steric Hindrance in 4-Position Functionalization of Isophthalates

Technical Support Center: Precision Functionalization of Isophthalates

User Status: Active Session Role: Senior Application Scientist Objective: Enable regioselective functionalization at the 4-position of 1,3-benzenedicarboxylic acid esters (isophthalates), bypassing the thermodynamic preference for the 5-position and the steric blockade at the 2-position.

Diagnostic Matrix: Why Your Reaction is Failing

Before modifying your protocol, identify the failure mode. The 4-position represents a "Goldilocks" zone: it is less acidic than position 2 but more sterically hindered than position 5.

| Symptom | Diagnosis | Root Cause |

| Product is 5-substituted | Thermodynamic Control | Reagents (e.g., Ir-catalysts without directing groups) default to the least sterically hindered position (C5). |

| Product is 2-substituted | Kinetic Acidity Trap | Small, strong bases (e.g., LTMP, LDA) attack the most acidic proton (C2) despite the steric crowd, often leading to decomposition or low yields. |

| Complex Mixture / Tars | Nucleophilic Attack | Alkyllithiums (n-BuLi) attacked the ester carbonyls (1,2-addition) instead of deprotonating the ring. |

| No Reaction | Steric Shielding | The electrophile or catalyst is too bulky to access the ortho-position (C4) relative to the ester. |

The Solution: The "Steric Wedge" Protocol (Knochel-Hauser Base)

The most robust method to overcome steric hindrance at C4 while preserving the ester functionality is Directed Ortho Metalation (DoM) using Turbo-Grignard reagents (TMPMgCl·LiCl).[1][2][3][4]

The Logic:

-

Chemo-fidelity: Unlike n-BuLi, TMP-bases are non-nucleophilic and will not attack the ester carbonyl.

-

Regio-control: The magnesium coordinates to the ester carbonyl oxygen. This "anchors" the base, forcing deprotonation at the ortho position (C4).

-

Steric Selection: The bulk of the TMP (tetramethylpiperidino) group makes the C2 position (flanked by two esters) inaccessible, mechanically forcing the reaction to C4.

Experimental Protocol: C4-Magnesiation of Dimethyl Isophthalate

Reagents:

-

Substrate: Dimethyl isophthalate (1.0 equiv)

-

Reagent: TMPMgCl[2][3]·LiCl (1.2 M in THF/Toluene) – Commercial "Turbo-Hauser Base"

-

Solvent: Anhydrous THF

-

Electrophile: Iodine, Allyl bromide, or Aldehydes.

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Add Dimethyl isophthalate (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration).

-

Cooling: Cool the solution to –40 °C .

-

Note: Do not go to –78 °C immediately. The magnesiation has a higher activation energy than lithiation; it requires –40 °C to –20 °C to proceed at a reasonable rate.

-

-

Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv) over 5 minutes.

-

Incubation: Stir at –40 °C for 30–45 minutes .

-

Checkpoint: The solution usually turns a light yellow/orange. This is the magnesiated intermediate (aryl-MgCl species).

-

-

Transmetalation (Optional but Recommended): If performing a cross-coupling (Negishi), add ZnCl₂ (1.2 equiv) now to generate the Aryl-Zn species. If quenching with simple electrophiles (I₂, aldehyde), skip this.

-

Quench: Add the Electrophile (1.2–1.5 equiv).

-

For Iodine: Dissolve I₂ in THF first, then add.

-

For Aldehydes: Add neat.

-

-

Warm Up: Allow the mixture to warm to room temperature over 1 hour.

-

Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc.

Visualization: The Regioselectivity Decision Tree

This diagram illustrates the mechanistic pathway to ensure C4 selectivity over C2 (steric clash) and C5 (lack of coordination).

Caption: Decision tree for regioselective functionalization. TMPMgCl[1][2][3]·LiCl balances coordination (directing to ortho) with bulk (avoiding the crowded C2 position).

Alternative Strategy: Template-Directed C-H Activation

If stoichiometric metalation is not viable (e.g., late-stage functionalization), you must use Palladium-catalyzed C-H activation with a specific directing group strategy.

The "Weak Coordination" Approach: Standard esters are weak directing groups. To force Pd to the 4-position, you often need to overcome the bias for the 5-position (which is electronically favored in some catalytic cycles).

-

Ligand: Use Mono-N-protected amino acid (MPAA) ligands. These ligands facilitate the C-H cleavage step via a CMD (Concerted Metalation-Deprotonation) mechanism.

-

Catalyst: Pd(OAc)₂.

-

Oxidant: AgOAc or Benzoquinone.

-

Key Reference: Yu and co-workers have demonstrated that modifying the "distance" and "geometry" of the ligand can switch selectivity, though for simple isophthalates, the DoM method (Section 2) is higher yielding [1, 2].

Troubleshooting & FAQs

Q: I used TMPMgCl·LiCl but got the 2-substituted product. Why? A: You likely ran the reaction too cold (–78 °C) or used a less bulky electrophile that could slip into the C2 pocket.

-

Fix: Ensure you are using TMPMgCl[3]·LiCl (not TMPLi).[3] The Magnesium-Carbon bond is more covalent and bulky. Run the metalation at –20 °C to –40 °C . The higher temperature ensures thermodynamic equilibration to the 4-position if the kinetic 2-position is initially formed (though 2-Mg is unstable due to steric repulsion).

Q: My ester hydrolyzed during the quench. A: Magnesium enolates/aryl species are basic. If you quench with strong acid (HCl), you risk hydrolysis.

-

Fix: Quench with a saturated solution of NH₄Cl at low temperature (–20 °C) and let it warm slowly. Alternatively, use dilute acetic acid in THF.

Q: Can I use this for t-Butyl isophthalates? A: Yes, and it works even better. The t-Butyl group provides massive steric shielding, effectively completely blocking position 2. This forces the TMP base exclusively to position 4.

Q: I need to install a Boron species at C4. Can I use this? A: Yes. Do not use Ir-catalysis (goes to C5). Instead, use the DoM method above, and quench with B(OiPr)₃ or OBpin . This gives the 4-boronate ester.

References

-

Knochel, P., et al. (2011). Regioselective Magnesiation and Zincation of Aromatics and Heterocycles Using TMPMgCl·LiCl.[1][2][3][5] Chemical Society Reviews .[6]

- Context: Defines the protocol for using Turbo-Grignards to avoid nucleophilic

-

Yu, J.-Q., et al. (2017). Remote site-selective C–H activation directed by a catalytic bifunctional template. Nature .[7]

- Context: Discusses overcoming distance and geometry challenges in C-H activation, relevant for catalytic altern

-

Maiti, D., et al. (2017). L-Shaped Ligand for para-Selective Borylation of Aromatic Esters. Journal of the American Chemical Society .[7][8]

- Context: Illustrates how ligand geometry dictates steric outcomes in transition metal c

-

Knochel, P., et al. (2021).[6] Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. PMC / NIH .

- Context: Advanced troubleshooting for switching regioselectivity using Lewis Acids.

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

HPLC Method Development for Purity Analysis of Dimethyl 4-fluoroisophthalate: A Comparative Technical Guide

Executive Summary

Dimethyl 4-fluoroisophthalate (DM-4-FIP) is a critical intermediate in the synthesis of high-performance poly(amide-imide)s and pharmaceutical pharmacophores.[1] Its purity is paramount; even trace amounts of hydrolysis byproducts (mono-esters or free acids) can terminate polymerization chains or alter drug potency.[1]

This guide presents an Optimized Gradient Reverse-Phase HPLC (RP-HPLC) method designed specifically for DM-4-FIP. We compare this method against two common alternatives: a Generic Isocratic HPLC approach and Gas Chromatography (GC-FID) .[1] Our analysis demonstrates that while alternatives have their place, the optimized gradient method offers the superior balance of resolution, sensitivity, and robustness required for rigorous purity assessment.[1]

Chemical Context & Analytical Challenges

Analyte Profile:

-

Compound: this compound[1]

-

Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH); Insoluble in water.[1]

-

Key Impurities:

The Challenge: The primary analytical challenge is the simultaneous resolution of the non-polar diester (DM-4-FIP) from its significantly more polar hydrolysis degradation products. Generic methods often fail to retain the free acid or require prohibitively long run times to elute the diester.[1]

Method Development Strategy

Column Selection: The Stationary Phase

For aromatic esters with potential acidic impurities, a C18 (Octadecyl) phase is the industry standard due to its hydrophobic retention mechanism.[1]

-

Selected Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1]

-

Rationale: The superficially porous particles provide high efficiency (similar to sub-2 µm) with lower backpressure, allowing for faster flow rates without specialized UHPLC hardware.[1]

Mobile Phase Optimization

-

Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[1]

-

Solvent B: Acetonitrile (ACN).[1]

-

Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, providing sharper peaks and lower system pressure.[1]

-

Detection Wavelength

While the aromatic ring absorbs at 254 nm, the ester carbonyls provide significant absorbance at lower wavelengths.[1]

-

Selected Wavelength: 230 nm (Primary) and 254 nm (Secondary).[1]

-

Reasoning: 230 nm maximizes sensitivity for trace impurity detection.[1]

Comparative Performance Analysis

We evaluated the Optimized Gradient Method against a Generic Isocratic Method and GC-FID .

Table 1: Performance Metrics Comparison

| Feature | Optimized Gradient HPLC (Recommended) | Generic Isocratic HPLC | GC-FID |

| Separation Mechanism | Hydrophobicity (modulated) | Hydrophobicity (constant) | Volatility |

| Run Time | 12.0 minutes | > 25.0 minutes | 15.0 minutes |

| Resolution (Diester/Mono-ester) | > 5.0 (Excellent) | < 1.5 (Poor) | > 10.0 (Excellent) |

| Free Acid Detection | Excellent (Sharp peaks) | Poor (Broad/Tailing) | Impossible (Requires derivatization) |

| Sensitivity (LOD) | ~0.05% | ~0.1% | ~0.1% |

| Sample Prep | Simple Dilution | Simple Dilution | Dilution (risk of liner contamination) |

Analysis of Alternatives

1. Generic Isocratic HPLC (50:50 ACN:Water):

-

Pros: Simple setup, no column re-equilibration.[1]

-

Cons: The "General Elution Problem."[1] The polar free acid elutes at the void volume (unretained), while the non-polar diester elutes very late with a broad peak shape.[1] This method fails to accurately quantify the free acid impurity.[1]

2. Gas Chromatography (GC-FID):

-

Pros: High resolution for the diester and volatile organic impurities.[1]

-